2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide
Description
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-(4-chlorophenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O3/c11-5-9(15)13-14-10(16)6-17-8-3-1-7(12)2-4-8/h1-4H,5-6H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYJWBZRMUZXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. A study evaluated several derivatives related to this compound for their antimicrobial efficacy, yielding promising results.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide | Staphylococcus aureus | 4.5 µg/mL | Bactericidal |
| Escherichia coli | 6.7 µg/mL | Bactericidal | |
| Candida albicans | 8.3 µg/mL | Fungicidal |
These results suggest that the compound exhibits significant inhibitory effects, indicating its potential as an antimicrobial agent in therapeutic applications .
Antifungal Properties
In addition to antibacterial activity, the compound has shown antifungal effects. A study focused on its efficacy against Candida albicans, revealing that it not only inhibited growth but also induced morphological changes in fungal cells, suggesting a mechanism involving disruption of cellular integrity .
Anti-cancer Potential
Research has indicated that derivatives of this compound possess anti-cancer properties. The structure-activity relationship (SAR) studies have identified that modifications to the phenoxy acetic acid hydrazide moiety can enhance cytotoxicity against various cancer cell lines .
Fungicidal Activity
The compound has been explored for its fungicidal properties, particularly in agricultural settings where it can be used to combat fungal pathogens affecting crops. Its effectiveness against specific fungi makes it a candidate for developing new fungicides .
Case Study 1: Efficacy Against Multidrug-Resistant Strains
A significant study demonstrated the activity of this compound against multidrug-resistant Staphylococcus aureus. In vitro tests showed a reduction in bacterial load by over 90% at concentrations above the MIC, highlighting its potential as an alternative treatment option for resistant infections.
Case Study 2: Antifungal Activity Against Candida albicans
Another investigation focused on the antifungal properties of the compound against Candida albicans. Results indicated not only growth inhibition but also morphological alterations in fungal cells, suggesting a disruption of cellular integrity as a potential mechanism of action .
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(4-chlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Discussion and Implications
Structural Flexibility: The acetohydrazide core allows diverse substitutions (e.g., chloro, benzyl, heterocycles), enabling fine-tuning of bioactivity. For instance, chloro groups enhance lipophilicity and membrane penetration , while thieno-pyrimidine rings improve DNA binding .
Synthetic Efficiency : Microwave-assisted methods outperform conventional reflux in yield and time, suggesting their utility for scaling production of the target compound .
Biological Gaps: Direct pharmacological data for this compound is absent in the evidence. However, analogs with similar substituents (e.g., 4-chlorophenoxy groups) demonstrate antibacterial and cytotoxic effects, warranting further testing .
Biological Activity
2-Chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a chloro substituent and a phenoxy group, which contribute to its biological activity. The compound's chemical formula is CHClNO.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing notable inhibition zones compared to control substances. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 18 | 12 |
| P. aeruginosa | 14 | 9 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and Hep-2 (laryngeal cancer). The half-maximal inhibitory concentration (IC) values indicate significant potency.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Activity
Additionally, the compound has been assessed for anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial investigated the effects of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects.
- Case Study on Antimicrobial Resistance : A study examined the compound's effectiveness against antibiotic-resistant strains of bacteria. It was found to restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
Q. What are the established synthetic routes for 2-chloro-N'-[(4-chlorophenoxy)acetyl]acetohydrazide, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via a two-step process:
- Step 1 : Ethyl 2-(4-chlorophenoxy)acetate is prepared by reacting 4-chlorophenol with ethyl 2-chloroacetate in the presence of KI as a catalyst under reflux conditions .
- Step 2 : The ester intermediate reacts with hydrazine hydrate (85%) under reflux to yield the acetohydrazide derivative. Microwave-assisted synthesis (e.g., 90°C for 15 minutes in NaOH/DMF/H₂O) can improve yield (up to 91%) and reduce reaction time compared to conventional methods . Key optimization parameters include solvent selection (ethanol or methanol for recrystallization) and stoichiometric control of hydrazine hydrate to minimize side reactions .
Q. How is the crystal structure of this compound determined, and what key structural features influence its intermolecular interactions?
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic lattice (space group P2/n) with a dihedral angle of 67.33° between the two chlorophenyl rings. The molecule forms a 2D layered structure via O–H⋯O, N–H⋯O, and C–H⋯O hydrogen bonds. Adjacent layers are stabilized by Cl⋯Cl interactions (3.400 Å) and C–H⋯C contacts . Refinement using SHELXL (part of the SHELX suite) is critical for resolving hydrogen-bonding parameters and verifying crystallographic data (R factor = 0.056) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- ¹³C NMR : Confirms the presence of carbonyl (C=O, ~170 ppm) and chlorophenyl carbons (~120–150 ppm) .
- ESI-MS : Detects [M+H]⁺ and [M+Na]⁺ peaks (e.g., m/z 333.24 and 687.46) to verify molecular weight .
- IR : Identifies N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches . Contradictions in spectral data (e.g., unexpected splitting in NMR) are resolved by comparing experimental results with computational simulations (DFT) or repeating measurements under controlled humidity to account for hydrate formation .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives of this compound, and what validation strategies are recommended?
Molecular docking (e.g., AutoDock Vina) can model interactions between derivatives and target enzymes like cyclooxygenase (COX) or fungal cytochrome P450. For example:
- Dock the hydrazide moiety into the active site of COX-2 to assess analgesic potential .
- Validate predictions using in vitro assays (e.g., antifungal activity against Candida albicans via MIC testing) . MD simulations (>100 ns) further refine binding stability by analyzing RMSD and hydrogen-bond persistence .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility). Mitigation approaches include:
- Formulation optimization : Use PEGylation or liposomal encapsulation to enhance bioavailability .
- Metabolite tracking : LC-MS/MS identifies active metabolites (e.g., 4-chlorophenoxyacetic acid) that may contribute to in vivo efficacy .
- Dose-response recalibration : Adjust dosing regimens based on ADMET predictions (e.g., SwissADME) .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties, such as solubility or thermal stability?
The 3D network of Cl⋯Cl and hydrogen bonds increases melting point (>200°C) but reduces aqueous solubility. To improve solubility:
- Introduce polar substituents (e.g., –OH or –SO₃H) at the hydrazide nitrogen .
- Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., H-bond vs. van der Waals) . Thermal gravimetric analysis (TGA) correlates decomposition temperatures with lattice energy .
Q. What experimental and computational approaches are used to evaluate the nonlinear optical (NLO) properties of this compound?
- Z-scan technique : Measures third-order NLO susceptibility (χ³) using a pulsed laser (e.g., 532 nm) .
- DFT calculations : Compute hyperpolarizability (β) and dipole moment to identify charge-transfer pathways enhanced by the chlorophenyl-acetylhydrazide conjugate system .
- Crystal engineering : Modify crystal packing via co-crystallization with donor-acceptor molecules to amplify NLO response .
Methodological Best Practices
- Crystallography : Use SHELXTL (Bruker AXS) or WinGX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Synthetic Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) in detail to ensure protocol transferability .
- Data Validation : Cross-reference SC-XRD data with CCDC entries (e.g., CCDC 798153 for related structures) to confirm novel findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
